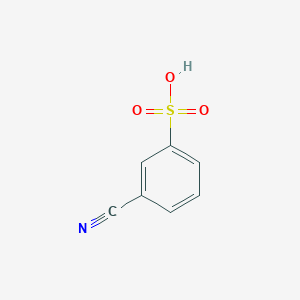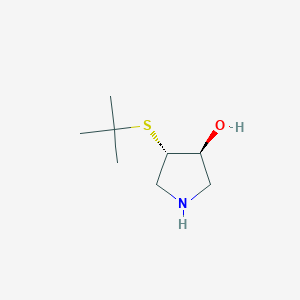
3-cyanobenzenesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanobenzenesulfonic acid is an aromatic sulfonic acid derivative characterized by the presence of a cyano group (-CN) attached to the benzene ring along with a sulfonic acid group (-SO3H)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanobenzenesulfonic acid typically involves the sulfonation of benzonitrile. The reaction is carried out by treating benzonitrile with concentrated sulfuric acid or oleum (fuming sulfuric acid) under controlled conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CN} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{H})(\text{CN}) ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Hydrolysis: The cyano group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Aminobenzenesulfonic acids: from reduction.
Carboxybenzenesulfonic acids: from oxidation or hydrolysis.
Scientific Research Applications
3-Cyanobenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of 3-cyanobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in nucleophilic addition reactions, modifying the structure and function of biomolecules.
Comparison with Similar Compounds
- Benzenesulfonic acid
- 3-Aminobenzenesulfonic acid
- 4-Cyanobenzenesulfonic acid
Comparison:
- Benzenesulfonic acid lacks the cyano group, making it less reactive in certain nucleophilic addition reactions.
- 3-Aminobenzenesulfonic acid has an amino group instead of a cyano group, leading to different reactivity and applications.
- 4-Cyanobenzenesulfonic acid has the cyano group in a different position, which can affect its chemical properties and reactivity.
Properties
Molecular Formula |
C7H5NO3S |
|---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
3-cyanobenzenesulfonic acid |
InChI |
InChI=1S/C7H5NO3S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H,9,10,11) |
InChI Key |
LVRBCOUVIKQUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361396.png)

![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13361410.png)
![3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13361411.png)





![N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B13361430.png)
![N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13361437.png)
![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361443.png)
![(7H-Benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13361447.png)
![(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B13361455.png)
